molecular formula C20H41NOS B14333848 Acetamide, 2-mercapto-N-octadecyl- CAS No. 111600-41-0

Acetamide, 2-mercapto-N-octadecyl-

Cat. No.: B14333848
CAS No.: 111600-41-0
M. Wt: 343.6 g/mol
InChI Key: LLOKETBJKZRFMZ-UHFFFAOYSA-N
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Description

2-Mercapto-N-octadecyl-acetamide is a sulfur-containing acetamide derivative characterized by a long hydrophobic octadecyl (C18) chain attached to the nitrogen atom and a thiol (-SH) group at the β-position of the acetamide backbone.

Properties

CAS No.

111600-41-0

Molecular Formula

C20H41NOS

Molecular Weight

343.6 g/mol

IUPAC Name

N-octadecyl-2-sulfanylacetamide

InChI

InChI=1S/C20H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(22)19-23/h23H,2-19H2,1H3,(H,21,22)

InChI Key

LLOKETBJKZRFMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CS

Origin of Product

United States

Preparation Methods

Synthesis of N-Octadecyl Chloroacetamide

The foundational step involves preparing N-octadecyl chloroacetamide (ClCH₂CONH-C₁₈H₃₇) through acylation of octadecylamine (C₁₈H₃₇NH₂) with chloroacetyl chloride (ClCH₂COCl):

Reaction:
$$
\text{C}{18}\text{H}{37}\text{NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Base (e.g., Et}3\text{N)}} \text{ClCH}2\text{CONH-C}{18}\text{H}{37} + \text{HCl}
$$

Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: 0–5°C (prevents exothermic side reactions).
  • Base: Triethylamine (Et₃N) neutralizes HCl, driving the reaction forward.

Thiolation Using Thiourea

The chloro group is substituted with a thiol via nucleophilic displacement using thiourea ((NH₂)₂CS), forming an isothiouronium intermediate, which is subsequently hydrolyzed:

Reaction:
$$
\text{ClCH}2\text{CONH-C}{18}\text{H}{37} + (\text{NH}2)2\text{CS} \rightarrow [\text{H}2\text{N(C=S)NH}2\text{-CH}2\text{CONH-C}{18}\text{H}{37}]^+\text{Cl}^- \xrightarrow{\text{NaOH}} \text{HSCH}2\text{CONH-C}{18}\text{H}{37} + \text{NH}2\text{CONH}_2
$$

Optimization Notes:

  • Solvent: Ethanol or dimethylformamide (DMF).
  • Reflux Duration: 4–6 hours for complete substitution.
  • Hydrolysis: Aqueous NaOH (2 M) at 60°C liberates the thiol.

Yield: ~85–90% (extrapolated from analogous syntheses).

Protected Thiol Strategy via Acetylated Intermediate

Protection of 2-Mercaptoacetic Acid

To prevent oxidation, the thiol group in 2-mercaptoacetic acid (HSCH₂COOH) is acetylated:

Reaction:
$$
\text{HSCH}2\text{COOH} + \text{AcCl} \xrightarrow{\text{Et}3\text{N}} \text{AcSCH}_2\text{COOH} + \text{HCl}
$$

Conditions:

  • Solvent: Dry THF under nitrogen atmosphere.
  • Temperature: Room temperature (25°C).

Acid Chloride Formation and Amide Coupling

The protected acid is converted to its acid chloride and coupled with octadecylamine:

Reaction:
$$
\text{AcSCH}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{AcSCH}2\text{COCl} \xrightarrow{\text{C}{18}\text{H}{37}\text{NH}2} \text{AcSCH}2\text{CONH-C}{18}\text{H}_{37}
$$

Conditions:

  • Acid Chloride: Excess thionyl chloride (SOCl₂) at 70°C for 2 hours.
  • Coupling: Octadecylamine in DCM with pyridine (1:1.2 molar ratio) at 0°C.

Deprotection of Acetyl Group

The acetyl group is cleaved under basic conditions:

Reaction:
$$
\text{AcSCH}2\text{CONH-C}{18}\text{H}{37} \xrightarrow{\text{NaOH (aq)}} \text{HSCH}2\text{CONH-C}{18}\text{H}{37} + \text{NaOAc}
$$

Yield: ~80–88% (based on similar deprotection protocols).

Direct Coupling Using 2-Mercaptoacetic Acid

Carbodiimide-Mediated Amidation

2-Mercaptoacetic acid is directly coupled to octadecylamine using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt):

Reaction:
$$
\text{HSCH}2\text{COOH} + \text{C}{18}\text{H}{37}\text{NH}2 \xrightarrow{\text{DCC/HOBt}} \text{HSCH}2\text{CONH-C}{18}\text{H}{37} + \text{H}2\text{O}
$$

Challenges:

  • Thiol Interference: The -SH group may react with DCC, necessitating inert conditions (N₂ atmosphere).
  • Solvent: Dry DCM or THF.
  • Yield: ~70–75% (lower due to side reactions).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Nucleophilic Substitution Simple, minimal steps Steric hindrance from octadecyl group 85–90%
Protected Thiol Avoids thiol oxidation Additional protection/deprotection steps 80–88%
Direct Coupling No protecting groups required Lower yield due to side reactions 70–75%

Mechanistic Insights and Side Reactions

Competing Elimination in SN2 Reactions

In Method 1, the bulky octadecyl group may hinder backside attack in the SN2 mechanism, leading to elimination (E2) and forming acrylamide derivatives :

$$
\text{ClCH}2\text{CONH-C}{18}\text{H}{37} \xrightarrow{\text{Base}} \text{CH}2=\text{CONH-C}{18}\text{H}{37} + \text{HCl}
$$

Mitigation: Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.

Thiol Oxidation

The -SH group is prone to oxidation, forming disulfides (-S-S-). This is critical in Method 3, requiring strict anaerobic conditions or antioxidants (e.g., BHT).

Industrial-Scale Considerations

  • Cost Efficiency: Method 1 is preferred for large-scale synthesis due to fewer steps and cheaper reagents (thiourea vs. DCC).
  • Purification: Column chromatography or recrystallization from ethanol/water (1:3) removes unreacted octadecylamine.

Scientific Research Applications

Acetamide, 2-mercapto-N-octadecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-mercapto-N-octadecyl- involves its interaction with molecular targets through the mercapto group. This group can form covalent bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The long octadecyl chain enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Substituent Variations: Alkyl vs. Aromatic Groups

  • 2-Mercapto-N-phenyl-acetamide (CAS 4822-44-0) Substituent: Phenyl group (aromatic). Properties: Reduced lipophilicity compared to the octadecyl derivative. Applications: Intermediate in heterocyclic synthesis .
  • 2-Mercapto-N-naphthalenyl-acetamide (CAS 99264-54-7) Substituent: Naphthalenyl group (polycyclic aromatic). Lower solubility in nonpolar solvents than the octadecyl derivative due to planar structure .
  • N-(Aminocarbonyl)-2-(octylamino)-acetamide (CAS 133000-97-2) Substituent: Shorter octyl (C8) chain and aminocarbonyl group. Properties: Moderate hydrophobicity with hydrogen-bonding capacity.

Functional Group Modifications: Thiol vs. Chloro/Cyano Groups

  • 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)

    • Functional Group: Chloro (-Cl) instead of thiol (-SH).
    • Properties: Electrophilic chloro group enhances reactivity in herbicide applications (e.g., inhibition of plant fatty acid synthesis). Higher environmental persistence compared to thiol-containing analogs .
  • 2-Cyano-N-(thiazol-2-yl)acetamide Functional Group: Cyano (-CN) instead of thiol. Properties: Strong electron-withdrawing cyano group increases acidity (pKa ~8–10) and reactivity in nucleophilic additions. Used in antitumor agent synthesis .

Chain Length and Hydrophobicity

  • N-Methyl-acetamide (CAS 79-16-3)
    • Substituent: Short methyl group.
    • Properties: High water solubility (log P ~-0.57) vs. the octadecyl derivative’s extreme hydrophobicity (estimated log P >8). Used as a solvent in polymer chemistry .

Key Data Table: Comparative Analysis

Compound Name Substituent Molecular Weight log P (Predicted) Key Applications Toxicity Profile
2-Mercapto-N-octadecyl-acetamide C18 alkyl, -SH ~385.6 >8 Surfactants, corrosion inhibitors Limited data
2-Mercapto-N-phenyl-acetamide Phenyl, -SH 181.2 ~2.1 Pharmaceutical intermediates Not reported
Alachlor Chloro, methoxymethyl 269.8 3.1 Herbicide EPA Group B2 (probable carcinogen)
N-(Aminocarbonyl)-2-(octylamino)-acetamide C8 alkyl, aminocarbonyl 216.3 ~1.5 Chemical synthesis H302 (harmful if ingested)

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